molecular formula C18H17N7O3 B2978664 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone CAS No. 338412-87-6

3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone

Numéro de catalogue: B2978664
Numéro CAS: 338412-87-6
Poids moléculaire: 379.38
Clé InChI: VKGWDEFPVYIXMM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is a heterocyclic molecule featuring a quinoxalinone core fused with a hydrazino linker, a piperidinylidene moiety, and a 3-nitro-2-pyridinyl substituent. The nitro group at the pyridine ring and the hydrazino-quinoxalinone backbone are critical for its interactions with biological targets .

Propriétés

IUPAC Name

3-[2-[1-(3-nitropyridin-2-yl)piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c26-18-16(20-13-4-1-2-5-14(13)21-18)23-22-12-7-10-24(11-8-12)17-15(25(27)28)6-3-9-19-17/h1-6,9H,7-8,10-11H2,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGWDEFPVYIXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Aminated derivatives: Formed by reduction of the nitro group.

    Substituted hydrazino derivatives: Formed by nucleophilic substitution reactions.

Applications De Recherche Scientifique

3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazino group can form covalent bonds with nucleophilic sites in enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Research Findings and Gaps

  • Enzyme Inhibition: The hydrazino-quinoxalinone scaffold (as in ’s 3f) is critical for sPLA2 inhibition. The target compound’s nitro-pyridinyl group may enhance binding but requires validation .
  • Antimicrobial Activity: and highlight the role of hydrazino derivatives in antibacterial action. The target compound’s nitro group could improve lipophilicity and penetration .
  • Structural Nuances : The position of nitro groups (pyridine vs. benzene) and piperidinylidene substituents significantly alter biological targets, as seen in and .

Activité Biologique

The compound 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the quinoxaline scaffold : This is usually achieved through cyclization reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Hydrazine derivatization : The introduction of the hydrazino group is crucial for enhancing biological activity.
  • Piperidine and pyridine modifications : These moieties are often incorporated to improve solubility and bioactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Quinoxaline derivatives, including the target compound, have been reported to exhibit significant anticancer properties. The mechanisms of action include:

  • Inhibition of key signaling pathways : Many quinoxaline derivatives inhibit pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer progression .
  • Cytotoxic effects on cancer cell lines : Studies have shown that compounds similar to 3-{2-[1-(3-nitro-2-pyridinyl)-4-piperidinylidene]hydrazino}-2(1H)-quinoxalinone exhibit IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. For instance, related quinoxaline derivatives demonstrated IC50 values of 1.9 µg/mL for HCT-116 cells .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of bacterial strains. The mechanisms include:

  • Disruption of bacterial cell membranes : Similar quinoxaline derivatives have been shown to disrupt membrane integrity, leading to cell death.
  • Inhibition of bacterial enzymes : Some studies report that these compounds can inhibit enzymes critical for bacterial survival, such as cyclooxygenase (COX) and lactate dehydrogenase (LDH) .

Case Studies

  • Anticancer Evaluation : A study evaluated various quinoxaline derivatives, including hydrazinoquinoxalines, for their anticancer activity. The results indicated that certain derivatives exhibited superior inhibitory effects against tumor cells compared to standard chemotherapeutics like doxorubicin, with IC50 values significantly lower than 10 µg/mL .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties of synthesized quinoxaline derivatives using the cup-plate agar diffusion method. Compounds demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some showing comparable efficacy to standard antibiotics like Ofloxacin .

Data Summary

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerHCT-1161.9
AnticancerMCF-72.3
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Validate hydrazine N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and piperidinylidene CH₂ groups (δ 2.5–3.5 ppm).

Advanced Consideration : Use MALDI-TOF MS to confirm molecular weight (e.g., [M+H]⁺ = 481 for intermediates) .

How do solvent choices impact reaction yields in key synthetic steps?

Q. Advanced Research Focus

  • Cyclization : Polar aprotic solvents (DMF) enhance oxazolidinone formation but may increase side reactions.
  • Hydrolysis : Aqueous HCl/acetone mixtures improve pyruvic acid yields compared to pure H₂O.

Optimization : Screen solvent mixtures (e.g., MeOH/H₂O) using Design of Experiments (DoE) to balance yield and purity .

What are the implications of tautomerism in intermediates, and how can they be resolved?

Advanced Research Focus
Tautomers (e.g., keto-enol forms in pyruvic acids) complicate spectral interpretation. Solutions:

  • Variable-temperature NMR to observe dynamic equilibria.
  • X-ray crystallography to confirm solid-state structures.

Case Study : Hinsberg-Körner reaction intermediates exhibit tautomerism, with one form dominating (55:45 ratio) .

How can researchers scale up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Batch Process : Maintain stoichiometric ratios and heating/cooling rates during scale-up.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor critical steps.

Challenges : Address exothermic reactions during Na₂S₂O₄ reduction by gradual reagent addition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.